molecular formula C17H25ClN2O4 B13391881 4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid hydrochloride

4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid hydrochloride

Cat. No.: B13391881
M. Wt: 356.8 g/mol
InChI Key: QUBPBPCPJWDQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C17H24N2O4·HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid hydrochloride typically involves the protection of the piperazine ring with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of N-Boc-piperazine with benzyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

    Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typical reagents.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: Free piperazine derivatives.

    Oxidation/Reduction: Oxidized or reduced forms of the compound depending on the specific reaction.

Scientific Research Applications

4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The benzyl group can interact with hydrophobic pockets in target proteins, influencing their activity. The piperazine ring can form hydrogen bonds and ionic interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-piperazine-3-carboxylic acid
  • 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
  • Piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

Uniqueness

4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid hydrochloride is unique due to the presence of both the benzyl and Boc groups. This combination provides a balance of steric protection and hydrophobic interaction capabilities, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C17H25ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H24N2O4.ClH/c1-17(2,3)23-16(22)19-10-9-18(12-14(19)15(20)21)11-13-7-5-4-6-8-13;/h4-8,14H,9-12H2,1-3H3,(H,20,21);1H

InChI Key

QUBPBPCPJWDQCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)CC2=CC=CC=C2.Cl

Origin of Product

United States

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